molecular formula C20H22N2O4 B2372358 2,3-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide CAS No. 896365-30-3

2,3-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

Cat. No.: B2372358
CAS No.: 896365-30-3
M. Wt: 354.406
InChI Key: KHRLTDKARINCBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, in the title compound, C15H14N2O5, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8)°. An intramolecular N—H…O hydrogen bond occurs between the imino and methoxy groups .

Scientific Research Applications

Chemical Synthesis and Antifungal Applications

One of the potential applications of compounds related to 2,3-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide involves chemical synthesis techniques aimed at preparing antifungal products. For instance, a method involving the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group has been applied to N-benzylpyroglutamic acids. This process could be relevant for synthesizing derivatives of this compound, showcasing its application in developing potential antifungal agents (Oudir et al., 2006).

Biomedical Applications: Enhancing Monoclonal Antibody Production

Another significant application is in the biomedical field, where similar compounds have been explored for their role in enhancing monoclonal antibody production. A study highlighted that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a compound structurally related to this compound, increased monoclonal antibody production in mammalian cell cultures. This discovery points towards the potential use of such compounds in improving the efficiency and quality of biopharmaceutical production processes, which could have a profound impact on medication supply and medical cost reduction (Aki et al., 2021).

Photophysical Properties and Applications

Compounds structurally similar to this compound have been studied for their photophysical properties, suggesting potential applications in material science and optoelectronics. For example, pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These properties could be harnessed for developing new luminescent materials or sensors that respond to various external stimuli, indicating a wide range of possible applications in advanced material design and optoelectronic devices (Srivastava et al., 2017).

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-7-9-15(10-8-13)22-12-14(11-18(22)23)21-20(24)16-5-4-6-17(25-2)19(16)26-3/h4-10,14H,11-12H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLTDKARINCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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